

Fusarielin A: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarielin A is a polyketide natural product isolated from fungi of the Fusarium genus.[1] It belongs to a class of compounds characterized by a complex, highly oxygenated decalin core structure. The unique chemical architecture and stereochemistry of **Fusarielin A** have been a subject of interest, primarily elucidated through a combination of advanced spectroscopic and chemical methods. This guide provides a detailed overview of the chemical structure, absolute stereochemistry, and the experimental methodologies employed in the structural determination of **Fusarielin A**.

Chemical Structure

The planar structure of **Fusarielin A** was primarily determined through extensive analysis of its Nuclear Magnetic Resonance (NMR) data.[1] The molecule consists of a tetracyclic core featuring two epoxide rings, fused to a decalin system, and a substituted hepta-4,6-diene-1,3-diol side chain.

Table 1: Chemical and Physical Properties of Fusarielin A



Property	Value	Source
Molecular Formula	C25H38O4	PubChem CID 10453753
Molecular Weight	402.6 g/mol	PubChem CID 10453753
Exact Mass	402.27700969 Da	PubChem CID 10453753
IUPAC Name	(2S,3S,4E,6E)-7- [(1R,2S,4R,5R,6S,7S,9S,11R)- 5-[(E)-but-2-en-2-yl]-4,11- dimethyl-3,10- dioxatetracyclo[5.5.0.0 ² , ⁴ .0 ⁹ , ¹¹] dodecan-6-yl]-2,4- dimethylhepta-4,6-diene-1,3- diol	PubChem CID 10453753
SMILES	C/C=C(\C)/[C@H]1INVALID- LINK (C[C@H]2[C@H]4[C@@]1(O4)C)C">C@H/C=C/C=C(\C)/ INVALID-LINKCO">C@HO	PubChem CID 10453753

Spectroscopic Data for Structural Elucidation

The definitive skeletal structure of **Fusarielin A** was established using one-dimensional (1 H, 13 C) and two-dimensional NMR spectroscopy. While the precise 1 H and 13 C NMR chemical shift assignments for **Fusarielin A** from the primary literature are not available in publicly accessible databases, the following table presents the NMR data for prefusarielin, a closely related biosynthetic precursor, to illustrate the typical chemical shifts for the core structure. The data were recorded in DMSO-d₆ at 600 MHz.

Table 2: Illustrative NMR Spectroscopic Data (Prefusarielin in DMSO-d₆)



Position	¹ H Chemical Shift (ppm), Multiplicity, J (Hz)	¹³ C Chemical Shift (ppm)
1	-	176.40
2	2.38, 1H, dq	43.53
3	3.92, 1H, d	78.80
4	-	135.53
5	5.90, 1H, d	126.89
6	5.32, 1H, d	136.34
7	6.24, 1H, dd	126.09
8	2.21, 1H, ddd	47.73
9	1.41, 1H, dddd	34.02
10	1.44, 1H, ddd	30.91
11	1.82, 1H, ddd	-
12	5.34, 1H, dd	121.31
13	1.69, 1H, dd / 1.99, 1H, dd	37.46
14	1.90, 1H, dddd	38.06
15	5.36, 1H, s	126.62
16	-	134.05
17	2.58, 1H, d	54.10
18	-	134.60
19	5.16, 1H, q	122.07
20	1.57, 3H, d	13.38
21	0.81, 3H, d	13.99
22	1.62, 3H, s	11.01
23	1.62, 3H, s	23.12



24	1.54, 3H, s	18.01
25	1.51, 3H, s	21.88
Data adapted from the published values for prefusarielin.		

Stereochemistry

The determination of the absolute stereochemistry of **Fusarielin A** was a critical step in its structural elucidation and was accomplished using a combination of chiroptical methods. The relative stereochemistry was established through NMR studies, while the absolute configuration of the multiple chiral centers was determined using the exciton chirality method and the modified Mosher's method.[1]

Methodologies for Absolute Configuration Determination

- Exciton Chirality Method: This method relies on the interaction of two or more chromophores
 within a chiral molecule. The spatial arrangement of these chromophores leads to a
 characteristic split Circular Dichroism (CD) spectrum, known as a Cotton effect. The sign of
 this Cotton effect can be directly related to the absolute configuration of the stereocenters
 that dictate the chromophores' orientation.
- Modified Mosher's Method: This is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. The alcohol is derivatized with both (R)-and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS δR) of protons near the newly formed chiral center, the absolute configuration of the alcohol can be deduced.

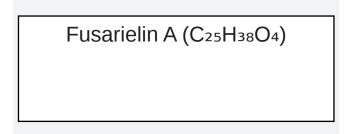
The application of these methods established the absolute configuration of all stereocenters in **Fusarielin A** as depicted in the structure below.

Visualizations



Chemical Structure of Fusarielin A

The following diagram illustrates the complete chemical structure of **Fusarielin A**, including the absolute stereochemistry at each chiral center.



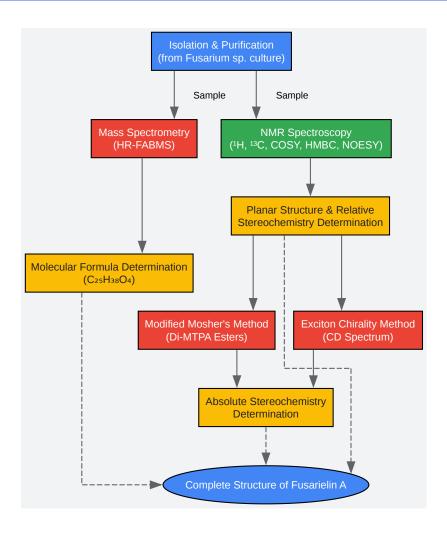
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Caption: 2D Chemical Structure of Fusarielin A.

Experimental Workflow for Structure Elucidation

The logical workflow for the complete structural determination of **Fusarielin A** is outlined below.





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Caption: Workflow for the structural elucidation of Fusarielin A.

Experimental Protocols

The following sections outline the general methodologies used for the isolation and structural characterization of **Fusarielin A**, as inferred from the primary literature.[1]

Isolation and Purification

- Culturing: A species of Fusarium is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing a mixture of compounds.



- Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
 - Silica gel column chromatography with a solvent gradient (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.
 - Further purification of active fractions using Sephadex LH-20 column chromatography.
 - Final purification by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase to yield pure Fusarielin A.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton-proton and proton-carbon correlations, leading to the determination of the carbon skeleton and relative stereochemistry.
- Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or other high-resolution techniques are used to accurately determine the elemental composition and thus the molecular formula of the compound.

Determination of Absolute Configuration

- Modified Mosher's Method Protocol (General):
 - Two separate aliquots of Fusarielin A (containing secondary alcohol groups) are dried and dissolved in anhydrous pyridine-d₅ within NMR tubes.
 - To one tube, (R)-(-)-MTPA chloride is added. To the other, (S)-(+)-MTPA chloride is added.
 - The reactions are allowed to proceed to completion at room temperature to form the di-(S)-MTPA and di-(R)-MTPA esters, respectively.



- ¹H NMR spectra are recorded for both diastereomeric products.
- The chemical shifts of protons on both sides of the esterified carbinol centers are assigned for both the (S)- and (R)-esters.
- The chemical shift difference ($\Delta \delta = \delta S \delta R$) is calculated for these protons. A consistent positive or negative sign for the $\Delta \delta$ values on either side of the carbinol center allows for the assignment of its absolute configuration.

Conclusion

The structure of **Fusarielin A** represents a complex and challenging target for both isolation and synthetic chemistry. Its complete structural and stereochemical assignment was achieved through a rigorous application of modern spectroscopic and chemical derivatization techniques. The detailed understanding of its three-dimensional architecture is fundamental for any future investigation into its biological activity, mechanism of action, and potential for therapeutic development.

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References

- 1. Isolation and structures of an antifungal antibiotic, fusarielin A, and related compounds produced by a Fusarium sp PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fusarielin A: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251740#chemical-structure-and-stereochemistry-of-fusarielin-a]

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